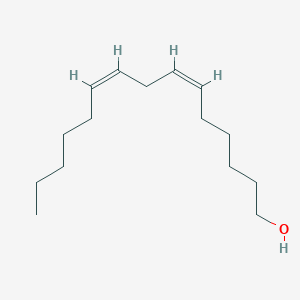
(Z)6,(Z)9-Pentadecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)6,(Z)9-Pentadecadien-1-ol is an organic compound with the molecular formula C15H28O and a molecular weight of 224.3822 g/mol . It is characterized by the presence of two double bonds at the 6th and 9th positions of the carbon chain, and a hydroxyl group at the terminal carbon. This compound is known for its role as a pheromone in certain insect species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)6,(Z)9-Pentadecadien-1-ol typically involves the use of alkyne and alkene intermediates. One common method is the partial hydrogenation of a corresponding alkyne, followed by selective reduction to achieve the desired double bond configuration . The reaction conditions often include the use of palladium catalysts and specific solvents to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its application in pheromone synthesis and other industrial uses .
Análisis De Reacciones Químicas
Types of Reactions
(Z)6,(Z)9-Pentadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of double bonds.
Major Products Formed
Oxidation: Formation of pentadecadienal or pentadecadienoic acid.
Reduction: Formation of pentadecanol.
Substitution: Formation of various substituted pentadecadienes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)6,(Z)9-Pentadecadien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its role as a pheromone in insect communication. It is used in experiments to understand insect behavior and to develop pest control strategies .
Medicine
While not directly used in medicine, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry
Industrially, this compound is used in the formulation of pheromone traps for pest control. It is also employed in the synthesis of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of (Z)6,(Z)9-Pentadecadien-1-ol as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system that detects chemical signals, leading to behavioral responses such as mating or aggregation . The molecular targets include G-protein coupled receptors (GPCRs) that initiate signal transduction pathways upon binding with the pheromone .
Comparación Con Compuestos Similares
Similar Compounds
(Z)6-Pentadecen-1-ol: Similar structure but with only one double bond.
(Z)9-Pentadecen-1-ol: Similar structure with a double bond at the 9th position.
(Z,Z)-6,9-Pentadecadien-1-ol: Another isomer with the same double bond positions but different stereochemistry.
Uniqueness
(Z)6,(Z)9-Pentadecadien-1-ol is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact selectively with olfactory receptors, making it highly effective in its role .
Propiedades
Fórmula molecular |
C15H28O |
|---|---|
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
(6Z,9Z)-pentadeca-6,9-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,9-10,16H,2-5,8,11-15H2,1H3/b7-6-,10-9- |
Clave InChI |
AVCYGYFZVWNDGB-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCO |
SMILES canónico |
CCCCCC=CCC=CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


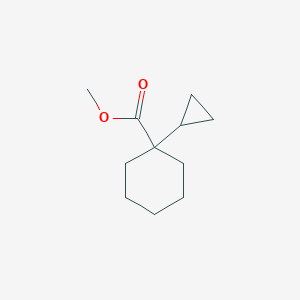
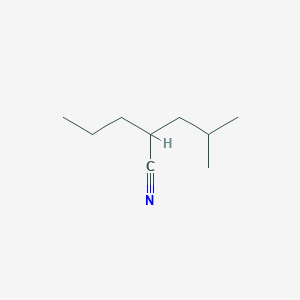

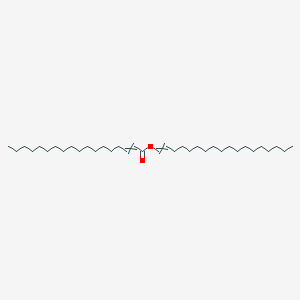
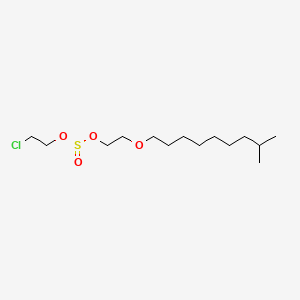
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
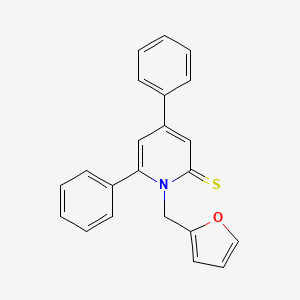

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
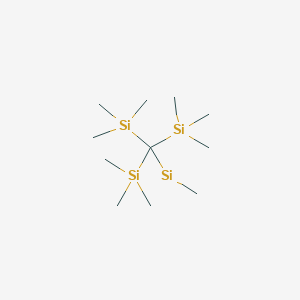


![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
